N-Cyclopropyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide
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Overview
Description
N-Cyclopropyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is a complex organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.29 g/mol . This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride to form an amide-acid chloride intermediate. This intermediate undergoes intramolecular Friedel-Crafts cyclization to yield the desired pyrroloquinoline structure .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N-Cyclopropyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cell proliferation, apoptosis, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide: Similar structure but with a cycloheptyl group instead of a cyclopropyl group.
6-Hydroxy-N-methyl-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
N-Cyclopropyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-cyclopropyl-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C15H14N2O3/c18-13-10-3-1-2-8-6-7-17(12(8)10)15(20)11(13)14(19)16-9-4-5-9/h1-3,9,18H,4-7H2,(H,16,19) |
InChI Key |
MSOMBMRNGGHQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
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